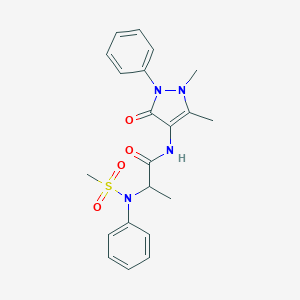
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide, commonly known as DMAP, is a chemical compound that has gained significant attention in scientific research applications. DMAP is a pyrazolyl propanamide derivative that has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of DMAP is not fully understood. However, it has been suggested that DMAP exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DMAP has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DMAP has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. Additionally, DMAP has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
実験室実験の利点と制限
DMAP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DMAP is also stable under a wide range of conditions and can be stored for long periods. However, DMAP has some limitations. It is highly toxic and requires careful handling. Additionally, DMAP has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on DMAP. One potential direction is to explore its use as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to investigate the mechanism of action of DMAP in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of DMAP for therapeutic use. Finally, the development of more soluble derivatives of DMAP could expand its use in lab experiments.
Conclusion
In conclusion, DMAP is a pyrazolyl propanamide derivative that has gained significant attention in scientific research applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMAP, including its use as a therapeutic agent and investigation of its mechanism of action.
合成法
The synthesis of DMAP involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with N-methylsulfonylaniline in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields DMAP as a white solid with a yield of 70-80%.
科学的研究の応用
DMAP has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has also been studied for its potential use as a diagnostic tool for cancer and infectious diseases.
特性
製品名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide |
|---|---|
分子式 |
C21H24N4O4S |
分子量 |
428.5 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C21H24N4O4S/c1-15-19(21(27)24(23(15)3)17-11-7-5-8-12-17)22-20(26)16(2)25(30(4,28)29)18-13-9-6-10-14-18/h5-14,16H,1-4H3,(H,22,26) |
InChIキー |
NFTNSCZJHKDJFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297769.png)
![17-(3,5-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297770.png)
![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297775.png)
![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
![4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297777.png)
![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)
![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297786.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)